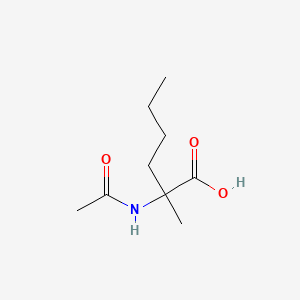

N-Acetyl-2-methylnorleucine

説明

N-Acetyl-2-methylnorleucine (CAS: 147254-04-4) is a chemically modified amino acid derivative characterized by an acetylated amino group and a methyl branch at the 2-position of the norleucine backbone. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol . The compound’s systematic name is 2-Acetamido-2-methylhexanoic acid, and its InChI string (1S/C9H17NO3/c1-4-5-6-9(3,8(12)13)10-7(2)11/h4-6H2,1-3H3,(H,10,11)(H,12,13)/t9-/m0/s1) confirms the stereochemistry and structural arrangement . This molecule is utilized in peptide synthesis and biochemical studies, where its methyl branch and acetyl group influence steric properties and solubility.

特性

CAS番号 |

147254-04-4 |

|---|---|

分子式 |

C9H17NO3 |

分子量 |

187.239 |

IUPAC名 |

2-acetamido-2-methylhexanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-4-5-6-9(3,8(12)13)10-7(2)11/h4-6H2,1-3H3,(H,10,11)(H,12,13) |

InChIキー |

DKMKVQTXFOZNBR-UHFFFAOYSA-N |

SMILES |

CCCCC(C)(C(=O)O)NC(=O)C |

同義語 |

Norleucine, N-acetyl-2-methyl- |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

N-Acetylnorleucine

N-Acetylnorleucine (CAS: Not explicitly provided; systematic name: 2-Acetamidohexanoic acid) is a closely related compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . Unlike N-Acetyl-2-methylnorleucine, it lacks the methyl branch at the 2-position, resulting in a straight-chain structure.

Key Differences:

| Property | N-Acetyl-2-methylnorleucine | N-Acetylnorleucine |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₃ | C₈H₁₅NO₃ |

| Molecular Weight | 187.24 g/mol | 173.21 g/mol |

| Structural Feature | 2-methyl branch | Straight-chain |

| Hydrophobicity | Higher (due to methyl) | Lower |

This structural modification also enhances hydrophobicity, impacting solubility in aqueous environments .

Analytical Characterization

Both compounds are analyzed using advanced mass spectrometry (MS) techniques. N-Acetylnorleucine has been characterized via high-resolution Q Exactive Orbitrap instrumentation, with curated mass spectral data available in databases . While similar methods likely apply to N-Acetyl-2-methylnorleucine, its methyl branch may produce distinct fragmentation patterns in MS, aiding differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。